molecular formula C25H24N4O4S B2560526 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021250-37-2

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2560526
M. Wt: 476.55
InChI Key: UEFAILDRKRTGBJ-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H24N4O4S and its molecular weight is 476.55. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure Analysis

  • Crystallographic Studies : The study of crystal structures of related pyrazolo[3,4-b]pyridines provides insight into hydrogen-bonded structures, which can be crucial for understanding the chemical and physical properties of such compounds. For example, Quiroga et al. (1999) investigated various 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, revealing hydrogen-bonded trimers and two-dimensional sheets in their crystal structures (Quiroga et al., 1999).

  • X-Ray Powder Diffraction Data : Wang et al. (2017) provided X-ray powder diffraction data for a structurally similar compound, which is critical in the synthesis of the anticoagulant, apixaban. Such data are essential for characterizing the crystalline forms of these compounds (Wang et al., 2017).

Synthesis and Chemical Behavior

  • Synthesis Techniques : Various synthesis techniques for related pyrazolo[3,4-b]pyridine derivatives are explored in literature. For instance, Rahmouni et al. (2014) described the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (Rahmouni et al., 2014).

  • Antimicrobial Evaluation : Compounds with pyrazolo[3,4-b]pyridine structures have been synthesized and evaluated for antimicrobial properties. Altalbawy (2013) synthesized novel derivatives and assessed their antimicrobial efficacy (Altalbawy, 2013).

Molecular Interaction and Biological Activity

  • Molecular Interaction Studies : The molecular interaction of antagonist compounds containing similar structures with cannabinoid receptors has been studied. Shim et al. (2002) investigated N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, providing insights into the binding interactions with CB1 cannabinoid receptors (Shim et al., 2002).

  • Antitumor and Antimicrobial Activities : El-Borai et al. (2012) synthesized pyrazolo[3,4-b]pyridine derivatives and evaluated their antitumor and antimicrobial activities, demonstrating the potential biological applications of these compounds (El-Borai et al., 2012).

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c1-16-23-21(25(30)26-18-6-4-3-5-7-18)14-22(17-8-10-20(33-2)11-9-17)27-24(23)29(28-16)19-12-13-34(31,32)15-19/h3-11,14,19H,12-13,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFAILDRKRTGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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